H-N-Me-D-Arg-OH.HCl

Description

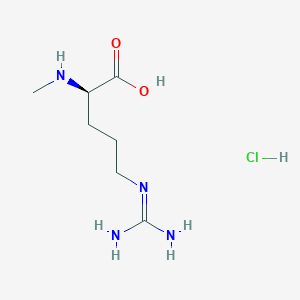

H-N-Me-D-Arg-OH·HCl is a chemically modified arginine derivative characterized by:

- Structure: N-methylation of the α-amino group and D-configuration (non-natural enantiomer) of the arginine backbone.

- Molecular Formula: C₇H₁₆ClN₄O₂ (inferred from related compounds in ).

- Applications: Used in peptide synthesis to enhance metabolic stability, reduce enzymatic degradation, and modulate receptor interactions .

Properties

Molecular Formula |

C7H17ClN4O2 |

|---|---|

Molecular Weight |

224.69 g/mol |

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C7H16N4O2.ClH/c1-10-5(6(12)13)3-2-4-11-7(8)9;/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11);1H/t5-;/m1./s1 |

InChI Key |

YBUBNGCCLWQUHK-NUBCRITNSA-N |

Isomeric SMILES |

CN[C@H](CCCN=C(N)N)C(=O)O.Cl |

Canonical SMILES |

CNC(CCCN=C(N)N)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-N-Me-D-Arg-OH.HCl typically involves the protection of the amino and carboxyl groups of arginine, followed by methylation of the guanidine group. The protected arginine is then deprotected to yield the final product. The reaction conditions often include the use of protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), and reagents like methyl iodide for the methylation step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-N-Me-D-Arg-OH.HCl undergoes several types of chemical reactions, including:

Oxidation: The guanidine group can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the guanidine group to yield different functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine group

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the guanidine group .

Scientific Research Applications

H-N-Me-D-Arg-OH.HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-N-Me-D-Arg-OH.HCl involves its interaction with enzymes and proteins. The compound acts as an inhibitor of nitric oxide synthase by competing with arginine for binding to the enzyme’s active site. This inhibition reduces the production of nitric oxide, a molecule involved in various physiological processes, including vasodilation and immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between H-N-Me-D-Arg-OH·HCl and related arginine derivatives:

*Inferred from related structures; †Estimated based on similar compounds.

Structural and Functional Analysis

- N-Methylation: H-N-Me-D-Arg-OH·HCl exhibits enhanced resistance to proteolysis compared to non-methylated derivatives like H-D-Arg-OH·HCl . Methylation reduces hydrogen-bonding capacity, altering peptide conformation and receptor binding .

D-Configuration :

Protecting Groups :

- Functional Modifications: H-Arg(NO₂)-OMe·HCl (D-NAME) is a nitric oxide synthase inhibitor, whereas H-N-Me-D-Arg-OH·HCl is primarily a structural modifier .

Research Findings

Solubility :

Purity and Stability :

Synthetic Challenges :

- N-methylation introduces steric hindrance, complicating coupling reactions in peptide synthesis. Specialized resins or elevated temperatures may be required .

Biological Activity

H-N-Me-D-Arg-OH.HCl, also known as N-methyl-D-arginine hydrochloride, is a derivative of the amino acid arginine that has garnered attention for its biological activities, particularly in the context of nitric oxide (NO) synthesis and its implications in various physiological and pathological processes. This article delves into the compound's biological activity, synthesizing findings from diverse sources.

Overview of Biological Activity

N-methyl-D-arginine acts primarily as a competitive inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the conversion of L-arginine to NO. This inhibition can have significant implications in numerous biological systems, including cardiovascular health, neuroprotection, and immune response.

The mechanism by which this compound exerts its effects involves its structural similarity to L-arginine, allowing it to bind to the active site of NOS. This competitive inhibition reduces the production of NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

Inhibitory Potency

Research has demonstrated that this compound exhibits potent inhibitory effects on various NOS isoforms. For instance, studies have shown:

- Human Neuronal NOS (nNOS) : The compound displays high affinity with an inhibition constant () ranging from 15 nM to 48 nM depending on the specific study conditions .

- Endothelial NOS (eNOS) : While less selective than for nNOS, it still shows significant inhibitory activity .

The selectivity and potency are critical for therapeutic applications, particularly in conditions where modulation of NO levels is beneficial.

Neuroprotection

A notable case study explored the neuroprotective effects of this compound in animal models of stroke. The administration of this compound resulted in reduced neuronal damage and improved functional outcomes post-stroke. The proposed mechanism involves decreased NO-mediated excitotoxicity .

Cardiovascular Effects

In cardiovascular research, this compound has been evaluated for its role in modulating blood pressure. In hypertensive rat models, treatment with the compound led to significant reductions in systolic blood pressure, attributed to its ability to inhibit eNOS and subsequently decrease vascular NO levels .

Data Tables

| Study | Model | (nM) | Effect |

|---|---|---|---|

| Study 1 | Human nNOS | 15 | Neuroprotection |

| Study 2 | Rat eNOS | 48 | Blood pressure reduction |

| Study 3 | Animal Stroke Model | 46 | Reduced neuronal damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.